6-Cyclopentyl-1,3,5-triazine-2,4-diamine
Overview
Description
Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms . Triazines are commonly used in the synthesis of dyes, pharmaceuticals, and resins .
Synthesis Analysis
Triazines can be synthesized using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid is followed by the treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis
The molecular structure of triazines consists of a six-membered ring with three carbon atoms and three nitrogen atoms . The exact structure of “6-Cyclopentyl-1,3,5-triazine-2,4-diamine” would have additional functional groups attached to this basic ring structure .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions “this compound” can undergo would depend on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure . For example, the presence of the cyclopentyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
1. Anticancer Properties
6-Cyclopentyl-1,3,5-triazine-2,4-diamine derivatives have shown potential as anticancer agents. For instance, certain cyclometalated iridium(III) complexes, incorporating this compound, target mitochondria and induce apoptosis in various cancer cell lines, including those resistant to cisplatin. These complexes have been found to be selective for cancer cells over normal cells (Xiong et al., 2016).
2. Chemical Synthesis and Molecular Structures
In the field of chemistry, this compound is used in synthesizing various complex molecules. For example, one study discussed the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives and analyzed their crystal structures, revealing various molecular interactions and arrangements (Janczak & Kubiak, 2005).
3. Antimicrobial Applications
Compounds derived from this compound have shown promising antimicrobial properties. A series of triazine derivatives synthesized in one study exhibited significant antibacterial and antifungal activity against various strains, including E. coli and C. neoformans (Patil et al., 2020).
4. Applications in Material Science
This compound also finds applications in material science, such as in the synthesis of polyimides with enhanced solubility, electrochemical behavior, and thermal stability. Such applications are crucial for developing advanced materials in electronics and other high-tech fields (Li et al., 2017).
5. Environmental Applications
There is research into the environmental implications of triazine compounds, such as their dissipation kinetics in soil and their effect on soil-applied herbicides. This research helps in understanding and mitigating the environmental impact of these compounds (Baer & Calvet, 1999).
Mechanism of Action
Target of Action
Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that triazine compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes .
Biochemical Pathways
Triazine derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it may have reasonable bioavailability .
Result of Action
Some triazine derivatives have demonstrated anticancer properties, suggesting that they may induce cell cycle arrest, apoptosis, or other cytotoxic effects .
Action Environment
The action, efficacy, and stability of 6-Cyclopentyl-1,3,5-triazine-2,4-diamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the cellular environment .
Safety and Hazards
Future Directions
Future research on “6-Cyclopentyl-1,3,5-triazine-2,4-diamine” and similar compounds could involve exploring their potential uses in various fields, such as medicine or materials science. This could involve studying their biological activity, developing new synthesis methods, or investigating their physical and chemical properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound contains multiple nitrogen atoms and two amido groups, which makes it easy to coordinate with metal ions .
Cellular Effects
Related compounds have demonstrated potent anti-proliferative activity against MDA-MB-231 cells .
Temporal Effects in Laboratory Settings
Related compounds have shown a time-dependent cytotoxic effect .
Properties
IUPAC Name |
6-cyclopentyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H4,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPCYNJSHTFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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